![molecular formula C12H12O B14317067 Benzene, [3-(2-propynyloxy)-1-propenyl]- CAS No. 110966-13-7](/img/no-structure.png)
Benzene, [3-(2-propynyloxy)-1-propenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, [3-(2-propynyloxy)-1-propenyl]- is an organic compound with the molecular formula C₉H₈O It is a derivative of benzene, where the benzene ring is substituted with a 3-(2-propynyloxy)-1-propenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [3-(2-propynyloxy)-1-propenyl]- typically involves the reaction of benzene with 3-(2-propynyloxy)-1-propenyl halides under specific conditions. One common method is the electrophilic aromatic substitution reaction, where the benzene ring reacts with the halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of Benzene, [3-(2-propynyloxy)-1-propenyl]- may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the product from by-products and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, [3-(2-propynyloxy)-1-propenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propynyloxy group is replaced by other nucleophiles such as halides, amines, or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halides, amines, thiols.
Aplicaciones Científicas De Investigación
Benzene, [3-(2-propynyloxy)-1-propenyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Benzene, [3-(2-propynyloxy)-1-propenyl]- involves its interaction with molecular targets through various pathways:
Electrophilic Substitution: The benzene ring undergoes electrophilic substitution reactions, where the electron-rich aromatic ring reacts with electrophiles.
Nucleophilic Addition: The propynyloxy group can participate in nucleophilic addition reactions, where nucleophiles attack the electron-deficient carbon atoms.
Radical Reactions: The compound can undergo radical reactions, where free radicals are generated and react with other molecules.
Comparación Con Compuestos Similares
Benzene, [3-(2-propynyloxy)-1-propenyl]- can be compared with other benzene derivatives such as:
Phenylpropenyl ether: Similar structure but lacks the propynyloxy group.
Allyl phenyl ether: Contains an allyl group instead of the propynyloxy group.
Phenyl allyl ether: Similar structure but with different substitution patterns.
These compounds share some chemical properties but differ in their reactivity and applications due to the presence of different functional groups.
Propiedades
| 110966-13-7 | |
Fórmula molecular |
C12H12O |
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
3-prop-2-ynoxyprop-1-enylbenzene |
InChI |
InChI=1S/C12H12O/c1-2-10-13-11-6-9-12-7-4-3-5-8-12/h1,3-9H,10-11H2 |
Clave InChI |
VMKISEXUKFXERZ-UHFFFAOYSA-N |
SMILES canónico |
C#CCOCC=CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


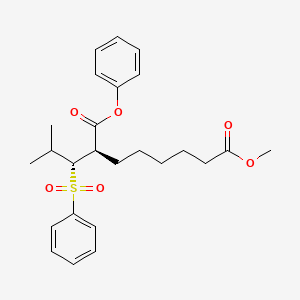
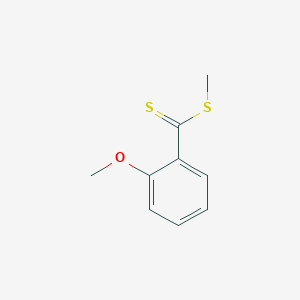
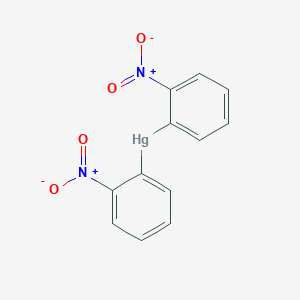
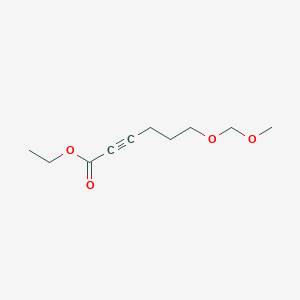
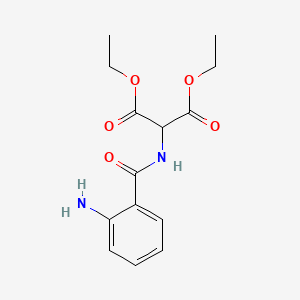
![2,2-Dimethyl-3-[(2-methylacryloyl)oxy]propanoic acid](/img/structure/B14317073.png)
